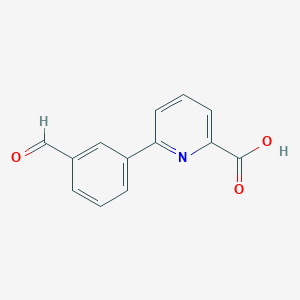

3-(6-Carboxypyridin-2-yl)benzaldehyde

Description

3-(6-Carboxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . This compound features a benzaldehyde group attached to a pyridine ring, which also contains a carboxylic acid group. It is known for its applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

6-(3-formylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFYKXWXQGLZFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476073 | |

| Record name | 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566198-37-6 | |

| Record name | 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Carboxypyridin-2-yl)benzaldehyde typically involves the reaction of 2-pyridinecarboxylic acid with 3-formylphenylboronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-Carboxypyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzaldehyde or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(6-Carboxypyridin-2-yl)benzoic acid.

Reduction: 3-(6-Carboxypyridin-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(6-Carboxypyridin-2-yl)benzaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Carboxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form coordination complexes, which can then participate in catalytic reactions or biological processes. The carboxylic acid and aldehyde groups allow it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

3-(6-Carboxypyridin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

3-(6-Carboxypyridin-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

2-Pyridinecarboxylic acid: The parent compound with a carboxylic acid group attached to the pyridine ring.

Uniqueness

3-(6-Carboxypyridin-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a carboxylic acid group on the same molecule, which allows it to participate in a wide range of chemical reactions and form diverse coordination complexes. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Biological Activity

3-(6-Carboxypyridin-2-yl)benzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound this compound has a molecular formula of C12H9NO3 and a molecular weight of 219.21 g/mol. It features a benzaldehyde group attached to a pyridine ring with a carboxylic acid substituent. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, demonstrating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

| Salmonella typhimurium | 2.0 |

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Results showed that at concentrations of 10 µg/mL to 100 µg/mL, it exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 45 µg/mL, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process.

- Antioxidant Mechanism : The compound can donate electrons to free radicals, thereby neutralizing them and preventing oxidative stress.

- Cytokine Modulation : By inhibiting NF-kB activation, it reduces the expression of inflammatory cytokines.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to enhance its antimicrobial properties. The derivatives showed improved efficacy against resistant bacterial strains, highlighting the potential for developing novel antibiotics based on this scaffold .

Study on Anti-inflammatory Properties

Another significant study investigated the anti-inflammatory effects of this compound in vivo using a mouse model of acute inflammation induced by carrageenan injection. Results indicated that treatment with this compound led to a significant reduction in paw edema compared to control groups, suggesting its therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.